molecular formula C₅H₁₂ClNO₂ B1141906 cis-3,4-Piperidinediol hydrochloride CAS No. 443648-89-3

cis-3,4-Piperidinediol hydrochloride

Cat. No. B1141906
M. Wt: 153.61
InChI Key:
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Description

Synthesis Analysis

The synthesis of cis-3,4-disubstituted piperidines, which includes compounds like cis-3,4-Piperidinediol hydrochloride, can be achieved through multiple routes. Notably, carbonyl ene and Prins cyclizations have been employed to achieve diastereoselective synthesis, with Brønsted and Lewis acid catalysts playing pivotal roles in directing the diastereomeric outcomes. Williams et al. (2002) highlighted that carbonyl ene cyclization catalyzed by Lewis acids tends to favor the formation of trans piperidines, whereas Prins cyclization catalyzed by hydrochloric acid at low temperatures tends to yield cis products with high diastereoselectivity (Williams et al., 2002).

Molecular Structure Analysis

The molecular structure of cis-3,4-Piperidinediol hydrochloride is characterized by the cis orientation of substituents at the 3rd and 4th positions of the piperidine ring. This spatial arrangement significantly influences its reactivity and the types of chemical reactions it can undergo. The presence of hydrochloride suggests that the compound exists as a hydrochloride salt, which can impact its solubility and stability.

Chemical Reactions and Properties

cis-3,4-Piperidinediol hydrochloride can participate in various chemical reactions, particularly those that involve nucleophilic substitution at the 3rd or 4th carbon, or reactions that utilize the piperidine nitrogen as a nucleophile. The compound's reactivity is also influenced by the presence of hydroxyl groups, which can undergo transformations such as esterification, alkylation, and oxidation.

Physical Properties Analysis

The physical properties of cis-3,4-Piperidinediol hydrochloride, such as melting point, boiling point, and solubility, are determined by its molecular structure. The hydrochloride salt form likely enhances its water solubility, making it more amenable to aqueous reactions and applications.

Chemical Properties Analysis

The chemical properties of cis-3,4-Piperidinediol hydrochloride are shaped by its functional groups and stereochemistry. The hydroxyl groups make it a polyol, which can engage in hydrogen bonding and other polar interactions. The cis configuration and piperidine ring contribute to its nucleophilicity and potential to act as a ligand in coordination chemistry.

For more in-depth information and further research, please refer to the cited sources:

Scientific Research Applications

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : “cis-3,4-Piperidinediol hydrochloride” is an important intermediate for the synthesis of active compounds .
  • Method : The specific methods of application or experimental procedures would depend on the particular active compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific active compound being synthesized. The source does not provide any quantitative data or statistical analyses .

Synthesis of P-gp inhibitors

  • Field : Medicinal Chemistry
  • Application : “cis-3,4-Piperidinediol hydrochloride” can be used as a precursor for the synthesis of P-gp inhibitors . These are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
  • Method : The specific methods of application or experimental procedures would depend on the particular P-gp inhibitor being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific P-gp inhibitor being synthesized. The source does not provide any quantitative data or statistical analyses .

Synthesis of Highly Functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones

  • Field : Organic Chemistry
  • Application : “cis-3,4-Piperidinediol hydrochloride” can be used in the preparation of highly functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones .
  • Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific compound being synthesized. The source does not provide any quantitative data or statistical analyses .

Synthesis of Crystal, Molecular Structure and DFT Studies of Highly Functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones

  • Field : Organic Chemistry
  • Application : “cis-3,4-Piperidinediol hydrochloride” can be used in the preparation of crystal, molecular structure and DFT studies of highly functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones .
  • Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
  • Results : The outcomes would also depend on the specific compound being synthesized. The source does not provide any quantitative data or statistical analyses .

Safety And Hazards

The safety information for cis-3,4-Piperidinediol hydrochloride indicates that it is a warning substance with hazard statements H302, H315, and H319 . The MSDS for this compound can be found online .

properties

IUPAC Name

(3S,4R)-piperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFLCBNCAMFON-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Piperidinediol hydrochloride

CAS RN

1523530-14-4, 443648-89-3
Record name 3,4-Piperidinediol, hydrochloride (1:1), (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(3R,4S)-piperidine-3,4-diol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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